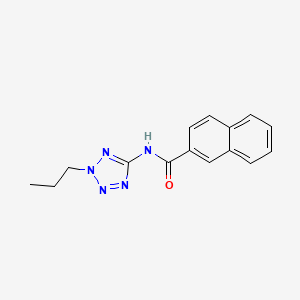![molecular formula C13H15N3O3S B5884617 2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in the body. It has been shown to inhibit the activity of inflammatory mediators such as cytokines and prostaglandins, which play a key role in the development of inflammatory diseases. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukins, tumor necrosis factor-alpha, and prostaglandins. It also exhibits antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes. In addition, it has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments include its potent biological activities, high purity, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for the research on 2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is to explore its potential applications in the treatment of cancer. Several studies have shown that the compound has anticancer activity against various types of cancer cells. Another direction is to investigate its potential as a neuroprotective agent in the treatment of Alzheimer's disease. It has been shown to have neuroprotective activity in animal models of the disease. Finally, more research is needed to elucidate its mechanism of action and to design experiments to further explore its biological effects.
Conclusion
In conclusion, this compound is a promising compound with potent biological activities and potential applications in drug development. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. It has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Its advantages and limitations for lab experiments have been discussed, as well as future directions for research on the compound.
Synthesis Methods
The synthesis of 2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-methoxybenzyl hydrazine with ethyl 2-chloroacetate, followed by the condensation of the resulting product with 2-amino-5-mercapto-1,3,4-thiadiazole. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Its potential applications in drug development have made it a subject of intense research.
properties
IUPAC Name |
2-methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-8-11(17)14-13-16-15-12(20-13)7-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGPHWPQJLACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

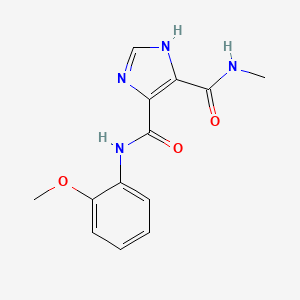
![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)
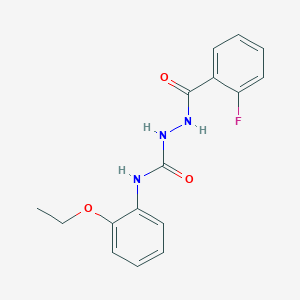
![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)

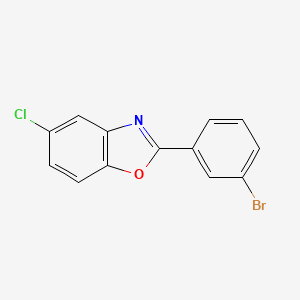
![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)
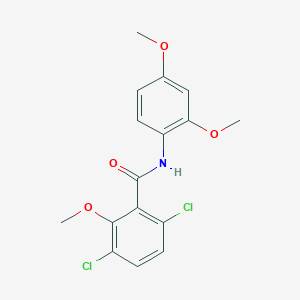
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5884610.png)

